BNC1 Human Pre-designed siRNA Set A

Description

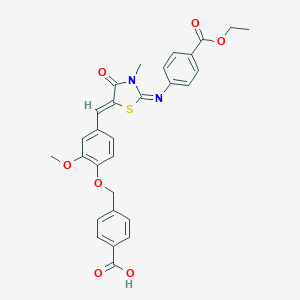

Properties

Molecular Formula |

C29H26N2O7S |

|---|---|

Molecular Weight |

546.6 g/mol |

IUPAC Name |

4-[[4-[(Z)-[2-(4-ethoxycarbonylphenyl)imino-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenoxy]methyl]benzoic acid |

InChI |

InChI=1S/C29H26N2O7S/c1-4-37-28(35)21-10-12-22(13-11-21)30-29-31(2)26(32)25(39-29)16-19-7-14-23(24(15-19)36-3)38-17-18-5-8-20(9-6-18)27(33)34/h5-16H,4,17H2,1-3H3,(H,33,34)/b25-16-,30-29? |

InChI Key |

MEYCXOYFLJPZOT-FXALAWDZSA-N |

Isomeric SMILES |

CCOC(=O)C1=CC=C(C=C1)N=C2N(C(=O)/C(=C/C3=CC(=C(C=C3)OCC4=CC=C(C=C4)C(=O)O)OC)/S2)C |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC(=C(C=C3)OCC4=CC=C(C=C4)C(=O)O)OC)S2)C |

Origin of Product |

United States |

Foundational & Exploratory

BNC1 Gene Function in Human Keratinocytes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basonuclin-1 (BNC1) is a zinc finger protein that plays a crucial regulatory role in the biology of human keratinocytes.[1][2] Located primarily in the basal layer of the epidermis, BNC1 is integral to maintaining the proliferative capacity of these cells while simultaneously preventing their premature terminal differentiation.[1][3] This technical guide provides a comprehensive overview of the core functions of the BNC1 gene in human keratinocytes, detailing its involvement in cellular proliferation, differentiation, and key signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating skin biology and related pathologies.

Core Functions of BNC1 in Keratinocytes

Role in Keratinocyte Proliferation

BNC1 is strongly associated with the proliferative potential of keratinocytes.[3][4] Its expression is highest in the mitotically active basal layer of the epidermis and diminishes as cells move towards the suprabasal layers to terminally differentiate.[5] This expression pattern suggests a role for BNC1 in maintaining the pool of proliferating keratinocytes.

Experimental evidence has demonstrated that knockdown of BNC1 leads to a reduction in keratinocyte proliferation. For instance, in squamous cell carcinoma (SCC), a cancer originating from keratinocytes, reduction of BNC1 resulted in a significant decrease in tumor volume, which was associated with reduced staining for the proliferation marker Ki67.[6]

Table 1: Effect of BNC1 Knockdown on Keratinocyte Proliferation Markers

| Cell Type | Experimental Condition | Proliferation Marker | Observed Effect | Reference |

| Squamous Cell Carcinoma (SCC) | BNC1 shRNA knockdown | Ki67 | Significant reduction in Ki67 staining | [6] |

| Human Keratinocytes | BNC1 siRNA knockdown | PCNA | Information not available in search results |

Role in Keratinocyte Differentiation

BNC1 acts as a negative regulator of terminal differentiation in keratinocytes. The disappearance of BNC1 mRNA is associated with the loss of colony-forming ability and the expression of involucrin, a marker of terminal differentiation.[7]

Studies involving the knockdown of BNC1 have shown a corresponding increase in the expression of differentiation markers. Specifically, silencing BNC1 in keratinocytes leads to elevated levels of involucrin and SPRR1B, both of which are key proteins in the formation of the cornified envelope, a critical structure for the skin's barrier function.[6]

Table 2: Effect of BNC1 Knockdown on Keratinocyte Differentiation Markers

| Cell Type | Experimental Condition | Differentiation Marker | Observed Effect | Reference |

| Human Keratinocytes | BNC1 knockdown | Involucrin | Increased protein levels | [6] |

| Human Keratinocytes | BNC1 knockdown | SPRR1B | Increased protein levels | [6] |

| Human Keratinocytes | BNC1 siRNA knockdown | Keratin 10 (KRT10) | No significant change in expression | [8] |

| Human Keratinocytes | BNC1 siRNA knockdown | Filaggrin (FLG) | No significant change in expression | [8] |

BNC1 in Cellular Signaling Pathways

BNC1 is integrated into key signaling networks that govern keratinocyte function, most notably pathways involving the transcription factor p63 and Transforming Growth Factor-beta (TGF-β).

p63 Signaling Pathway

The transcription factor p63 is a master regulator of epidermal development and is crucial for maintaining the proliferative potential of basal keratinocytes.[9] Evidence strongly suggests that p63 directly regulates the expression of BNC1. Chromatin immunoprecipitation (ChIP) and reporter assays have demonstrated that p63 binds to the BNC1 promoter, inducing its transcription.[9] This places BNC1 downstream of p63 in a pathway essential for maintaining the undifferentiated, proliferative state of basal keratinocytes.

TGF-β Signaling Pathway

The TGF-β signaling pathway plays a complex, context-dependent role in keratinocyte biology, capable of inhibiting proliferation and promoting differentiation.[10] While the direct interaction between BNC1 and the canonical TGF-β signaling components (Smad proteins) is not fully elucidated in the provided search results, it is known that TGF-β can down-regulate SPRR1, a gene whose expression is increased upon BNC1 knockdown.[6][11] This suggests a potential interplay where BNC1 may counteract TGF-β-induced differentiation signals. Further research is needed to delineate the precise molecular connections.

Role in Ribosomal RNA (rRNA) Transcription

In addition to its role in regulating protein-coding genes, BNC1 is also implicated as a regulator of ribosomal RNA (rRNA) transcription.[1][9] Ribosomes are essential for protein synthesis, and their biogenesis is tightly linked to cell growth and proliferation. By potentially influencing the rate of rRNA transcription, BNC1 can exert a profound effect on the overall proliferative capacity of keratinocytes. This function provides a fundamental mechanism through which BNC1 supports the high metabolic and protein synthesis demands of dividing basal keratinocytes.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used to investigate BNC1 function in human keratinocytes.

siRNA-mediated Knockdown of BNC1

This technique is used to transiently reduce the expression of the BNC1 gene to study its functional consequences.

Workflow:

Detailed Steps:

-

Cell Culture: Primary human epidermal keratinocytes are cultured in appropriate media (e.g., Keratinocyte Growth Medium).

-

Transfection: A highly efficient method for primary keratinocytes is Nucleofection.[4][12]

-

Prepare the Nucleofector™ device and the appropriate P3 Primary Cell 4D-Nucleofector™ X Kit.[13]

-

Harvest and count the keratinocytes. For a single reaction, 1 x 10^5 cells are typically used.

-

Resuspend the cell pellet in the Nucleofector™ Solution.

-

Add the BNC1-specific siRNA (e.g., 30-300 nM) to the cell suspension.

-

Transfer the mixture to a Nucleocuvette™ Strip and perform the electroporation using the optimized program (e.g., DS-138).[7]

-

Immediately add pre-warmed culture medium and transfer the cells to a culture plate.

-

-

Post-Transfection: Incubate the cells for the desired time (e.g., 48-96 hours) before analysis.

-

Validation of Knockdown: Assess the reduction in BNC1 mRNA and protein levels using RT-qPCR and Western blotting, respectively.

Chromatin Immunoprecipitation (ChIP)

ChIP is used to identify the genomic regions to which BNC1 binds, thus revealing its direct target genes.

Workflow:

Detailed Steps:

-

Cross-linking and Cell Lysis: Treat cultured human keratinocytes with 1% formaldehyde. Lyse the cells and nuclei to release chromatin.

-

Chromatin Fragmentation: Sonicate the chromatin to generate fragments of a desired size range.

-

Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G beads.

-

Incubate the chromatin overnight with a ChIP-grade anti-BNC1 antibody.

-

Add protein A/G beads to capture the antibody-protein-DNA complexes.

-

-

Washes and Elution: Wash the beads to remove non-specific binding. Elute the complexes from the beads.

-

Reverse Cross-linking and DNA Purification: Reverse the formaldehyde cross-links by heating. Purify the DNA using spin columns.

-

Analysis: Use the purified DNA for downstream analysis such as qPCR with primers for specific gene promoters or for library preparation for next-generation sequencing (ChIP-seq).

Quantitative Real-Time PCR (RT-qPCR)

RT-qPCR is used to measure the relative abundance of BNC1 mRNA and its target genes.

Workflow:

Detailed Steps:

-

RNA Isolation: Extract total RNA from human keratinocytes using a suitable kit (e.g., RNeasy Kit, Qiagen).

-

cDNA Synthesis: Synthesize cDNA from the isolated RNA using a reverse transcription kit.

-

qPCR:

-

Prepare a reaction mixture containing cDNA, forward and reverse primers for the gene of interest (e.g., BNC1, KRT10, IVL), and a qPCR master mix.

-

Run the reaction in a real-time PCR cycler.

-

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH, ACTB).

Table 3: Example Primer Sequences for RT-qPCR

| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') | Reference |

| KRT10 | GGTCTGGAGATTGAACTACAGTCCC | GGTCCTTTAGATGATTGGTCGCC | [14] |

| GAPDH | CAAAAGGGTCATCATCTCCGC | AGACAACCTGGTCCTCAGTGTAGC | [14] |

| BNC1 | Information not available in search results | Information not available in search results | |

| IVL | Information not available in search results | Information not available in search results |

Conclusion

BNC1 is a critical regulator of human keratinocyte biology, acting as a molecular switch that promotes proliferation and inhibits terminal differentiation. Its expression is tightly controlled by the master epidermal regulator p63, and it appears to be involved in a complex interplay with other signaling pathways such as TGF-β. Furthermore, its role in rRNA transcription highlights its fundamental importance in maintaining the cellular machinery required for proliferation. A thorough understanding of BNC1's function and regulation is essential for advancing our knowledge of skin homeostasis and for the development of novel therapeutic strategies for a range of skin disorders, from hyperproliferative diseases to impaired wound healing. The experimental approaches detailed in this guide provide a framework for further investigation into the multifaceted roles of this key keratinocyte protein.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Redirecting [linkinghub.elsevier.com]

- 3. PRMT1 Inhibition Targets BNC1-Dependent Proliferation in Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nucleofection: a new, highly efficient transfection method for primary human keratinocytes* - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. TGF-beta signaling by Smad proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. knowledge.lonza.com [knowledge.lonza.com]

- 8. researchgate.net [researchgate.net]

- 9. p63 Transcriptionally regulates BNC1, a Pol I and Pol II transcription factor that regulates ribosomal biogenesis and epithelial differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Modulation of growth and differentiation in normal human keratinocytes by transforming growth factor-beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vivo and in vitro SPRR1 gene expression in normal and malignant keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. lonzabio.jp [lonzabio.jp]

- 14. Item - Oligonucleotide sequences for primer pairs used in RT-PCR. - Public Library of Science - Figshare [plos.figshare.com]

The Dichotomous Role of Basonuclin-1 (BNC1) in Epithelial Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Basonuclin-1 (BNC1), a zinc finger transcription factor, plays a complex and often contradictory role in the regulation of epithelial cell proliferation. Its expression and function are highly context-dependent, varying significantly across different epithelial tissues and disease states. In some contexts, such as gastric cancer, BNC1 acts as a tumor suppressor, inhibiting cell proliferation and promoting apoptosis. Conversely, in malignancies like squamous cell carcinoma, it functions as an oncogene, driving cell cycle progression. This technical guide provides an in-depth analysis of the multifaceted role of BNC1 in epithelial cell proliferation, summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate signaling pathways involved.

Introduction

Basonuclin-1 is a highly conserved zinc finger protein that is predominantly expressed in the basal layer of stratified squamous epithelia and in reproductive germ cells.[1] Its localization to the nucleus and cytoplasm is correlated with the proliferative potential of the cell.[1] BNC1 is implicated in the regulation of both ribosomal RNA (rRNA) transcription by RNA polymerase I and the transcription of protein-coding genes by RNA polymerase II, highlighting its central role in cellular growth and proliferation.[1] The functional duality of BNC1 as both a tumor suppressor and a potential oncogene makes it a compelling target for further investigation and therapeutic development.

Quantitative Data on BNC1's Role in Epithelial Cell Proliferation

The functional impact of BNC1 on epithelial cell proliferation has been quantified in various studies. The following tables summarize key findings from in vitro and in vivo experiments.

Table 1: In Vitro Proliferation Assays in Gastric Cancer Cell Lines

| Cell Line | Experiment | BNC1 Modulation | Effect on Proliferation | Quantitative Change | Citation(s) |

| AGS | CCK-8 Assay | Overexpression | Inhibition | Significant decrease in cell viability compared to control. | [2][3] |

| AGS | Colony Formation | Overexpression | Inhibition | Significant reduction in the number of colonies formed. | [2][3] |

| MKN-28 | CCK-8 Assay | Overexpression | Inhibition | Significant decrease in cell viability compared to control. | [2] |

| MKN-28 | Colony Formation | Overexpression | Inhibition | Significant reduction in the number of colonies formed. | [2] |

| AGS | Flow Cytometry | Overexpression | Cell Cycle Arrest | Induction of G1 phase cell cycle arrest. | [2] |

| AGS & MGC-803 | Apoptosis Assay | Overexpression | Increased Apoptosis | Significant increase in apoptotic cells. | [2][3] |

| AGS | CCK-8 Assay | CCL20 Knockdown | Inhibition | Significant reduction in cell proliferation. | [2] |

| AGS | Colony Formation | CCL20 Knockdown | Inhibition | Significant reduction in colony formation. | [2] |

Table 2: In Vivo Tumor Growth in a Gastric Cancer Xenograft Model

| Cell Line | BNC1 Modulation | Effect on Tumor Growth | Quantitative Change | Citation(s) |

| AGS | Overexpression | Inhibition | Significantly reduced tumor volume and weight in nude mice. | [1][2] |

Table 3: Proliferation Assays in Squamous Cell Carcinoma (SCC) and Keratinocytes

| Cell Line | Experiment | BNC1 Modulation | Effect on Proliferation | Quantitative Change | Citation(s) | | :--- | :--- | :--- | :--- | :--- | | SCC-13 & SCC-68 | BrdU Incorporation | Knockdown | Inhibition | Significant reduction in BrdU incorporation. |[4] | | SCC-13 & SCC-68 | Colony Formation | Knockdown | Inhibition | Significant reduction in colony formation. |[4] | | N/TERT-1 & OKF6/TERT | BrdU Incorporation | Knockdown | Inhibition | Significant reduction in BrdU incorporation. |[4] | | JHU-029 | BrdU Incorporation | PRMT1 Inhibition | Inhibition | Significant reduction in BrdU incorporation. |[4] |

Table 4: BNC1 Expression in Normal vs. Cancerous Epithelial Tissues

| Tissue Type | Comparison | BNC1 Expression Change in Cancer | Method | Citation(s) |

| Gastric Tissue | Cancer vs. Adjacent Normal | Significantly lower in cancer tissues. | IHC | [2] |

| Hepatocellular Carcinoma | Tumor vs. Adjacent Non-tumor | Lower mRNA expression in tumor tissues. | RT-qPCR | [5] |

| Squamous Cell Carcinoma | Tumor vs. Normal Skin | Generally elevated in tumor cells. | IHC | [6] |

Signaling Pathways Involving BNC1 in Epithelial Cell Proliferation

BNC1 exerts its effects on epithelial cell proliferation through its involvement in several key signaling pathways.

The BNC1/CCL20/JAK-STAT Pathway in Gastric Cancer

In gastric cancer, BNC1 functions as a tumor suppressor by negatively regulating the CCL20/JAK-STAT signaling axis.[2] BNC1 directly binds to the promoter of C-C Motif Chemokine Ligand 20 (CCL20), a known oncogene in gastric cancer, and suppresses its transcription.[2] This leads to reduced activation of the Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway, ultimately inhibiting tumor cell proliferation and promoting apoptosis.[2]

Caption: BNC1-mediated repression of the CCL20/JAK-STAT pathway in gastric cancer.

BNC1 and TGF-β1 Signaling in Epithelial Plasticity

BNC1 expression modulates the transforming growth factor-β1 (TGF-β1)-induced epithelial-to-mesenchymal transition (EMT)-like processes.[7] Repression of BNC1 enhances intercellular adhesion and impairs TGF-β1-dependent cell scattering.[7] This suggests that BNC1 is part of a larger transcription factor network that integrates TGF-β1 signaling through Smad proteins to regulate epithelial plasticity.[7] The precise molecular interactions between BNC1 and the Smad proteins are an area of ongoing research.

Caption: BNC1's role in the TGF-β1 signaling pathway and epithelial plasticity.

The BNC1-PRMT1 Axis in Squamous Cell Carcinoma

In squamous cell carcinoma (SCC), BNC1 acts as a pro-proliferative transcription factor.[8] Its function is dependent on its interaction with Protein Arginine Methyltransferase 1 (PRMT1), which acts as a co-activator for BNC1-dependent transcription of proliferative genes.[8][9] Inhibition of PRMT1 leads to a reduction in SCC cell proliferation, mimicking the effect of BNC1 knockdown.[8] This identifies the BNC1-PRMT1 axis as a potential therapeutic target in SCC.[8]

Caption: The BNC1-PRMT1 transcriptional axis promoting proliferation in SCC.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of BNC1 in epithelial cell proliferation.

siRNA-Mediated Knockdown of BNC1 and Cell Proliferation Assays

This protocol describes the transient knockdown of BNC1 using small interfering RNA (siRNA) followed by the assessment of cell proliferation using a CCK-8 assay.

Materials:

-

Epithelial cells (e.g., AGS, SCC-13)

-

Complete culture medium

-

siRNA targeting BNC1 (specific sequences should be validated) and non-targeting control siRNA

-

Transfection reagent (e.g., Lipofectamine RNAiMAX)

-

Opti-MEM I Reduced Serum Medium

-

96-well plates

-

Cell Counting Kit-8 (CCK-8)

-

Microplate reader

Protocol:

-

Cell Seeding: The day before transfection, seed cells in a 96-well plate at a density that will result in 30-50% confluency at the time of transfection.

-

siRNA-Lipid Complex Formation:

-

For each well, dilute the required amount of BNC1 siRNA or control siRNA into Opti-MEM.

-

In a separate tube, dilute the transfection reagent in Opti-MEM.

-

Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow complex formation.

-

-

Transfection:

-

Add the siRNA-lipid complexes to the cells in each well.

-

Gently rock the plate to ensure even distribution.

-

Incubate the cells at 37°C in a CO2 incubator.

-

-

Cell Proliferation Assay (CCK-8):

-

At desired time points post-transfection (e.g., 24, 48, 72 hours), add 10 µL of CCK-8 solution to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (medium only) from all readings.

-

Calculate the relative cell viability as a percentage of the control (non-targeting siRNA-transfected) cells.

-

Caption: Workflow for siRNA knockdown and proliferation assay.

Western Blot Analysis of BNC1 and Pathway-Related Proteins

This protocol details the detection of BNC1 and associated signaling protein levels by Western blotting.

Materials:

-

Transfected or treated epithelial cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-BNC1, anti-p-STAT3, anti-STAT3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Protocol:

-

Protein Extraction: Lyse cells in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin).

Caption: Western blot analysis workflow.

Dual-Luciferase Reporter Assay for Promoter Activity

This protocol is for assessing the effect of BNC1 on the transcriptional activity of a target gene promoter (e.g., CCL20) using a dual-luciferase reporter system.

Materials:

-

Epithelial cells

-

Expression vector for BNC1 and an empty vector control

-

Firefly luciferase reporter plasmid containing the promoter of interest (e.g., pGL3-CCL20-promoter)

-

Renilla luciferase control plasmid (e.g., pRL-TK)

-

Transfection reagent

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Protocol:

-

Co-transfection: Co-transfect cells with the BNC1 expression vector (or empty vector), the firefly luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent.

-

Incubation: Incubate the cells for 24-48 hours post-transfection.

-

Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the assay kit.

-

Luciferase Activity Measurement:

-

Add the Luciferase Assay Reagent II (containing the firefly luciferase substrate) to the cell lysate and measure the firefly luciferase activity.

-

Add the Stop & Glo Reagent (which quenches the firefly luciferase reaction and contains the Renilla luciferase substrate) and measure the Renilla luciferase activity.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to control for transfection efficiency.

-

Calculate the relative luciferase activity of the BNC1-transfected samples compared to the empty vector control.

-

Caption: Dual-luciferase reporter assay workflow.

Conclusion

BNC1 is a critical regulator of epithelial cell proliferation with a pronounced context-dependent functional role. In gastric cancer, it acts as a tumor suppressor by inhibiting the CCL20/JAK-STAT pathway, whereas in squamous cell carcinoma, it promotes proliferation in concert with PRMT1. Its involvement in TGF-β1 signaling further underscores its importance in maintaining epithelial homeostasis. The detailed experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further elucidate the complex biology of BNC1 and explore its potential as a therapeutic target. Future research should focus on a deeper understanding of the upstream regulators of BNC1 and the cell-type-specific factors that dictate its dichotomous functions.

References

- 1. researchgate.net [researchgate.net]

- 2. BNC1 inhibits the development and progression of gastric cancer by regulating the CCL20/JAK-STAT axis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. Decreased Expression of BNC1 and BNC2 Is Associated with Genetic or Epigenetic Regulation in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. Basonuclin-1 modulates epithelial plasticity and TGF-β1-induced loss of epithelial cell integrity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. PRMT1 Inhibition Selectively Targets BNC1-Dependent Proliferation, but not Migration in Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

BNC1 Signaling Pathways in Cancer Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basonuclin 1 (BNC1) is a zinc finger protein that functions as a transcription factor, playing a crucial role in cellular processes such as proliferation and differentiation.[1][2] Emerging evidence has highlighted its dichotomous role in cancer, acting as either a tumor suppressor or an oncogene depending on the cellular context.[2][3] This guide provides an in-depth technical overview of the known signaling pathways involving BNC1 in cancer development, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and therapeutic development.

The Dual Role of BNC1 in Cancer

BNC1's function in cancer is highly context-dependent. It has been identified as a tumor suppressor in several cancers, including gastric, hepatocellular, ovarian, and pancreatic cancer, where its expression is often downregulated.[2][3] Conversely, in esophageal squamous cell carcinoma, basal cell carcinoma, and bladder squamous cell carcinoma, BNC1 is upregulated and functions as an oncogene, promoting tumor progression.[2][4]

Quantitative Analysis of BNC1 Expression in Various Cancers

The differential expression of BNC1 across various cancer types is a key indicator of its role in tumorigenesis. The following tables summarize the quantitative data on BNC1 expression from multiple studies.

| Cancer Type | BNC1 Expression Status | Fold Change/Expression Level | Clinical Correlation | Reference(s) |

| Gastric Cancer | Downregulated | Significantly lower in cancer tissues compared to adjacent normal tissues. | Associated with advanced pathological stages and lymph node metastasis. | [2] |

| Hepatocellular Carcinoma (HCC) | Downregulated | Statistically lower mRNA levels in tumor tissues compared to non-tumor tissues (p < 0.0001). | Downregulation is associated with promoter hypermethylation. | [5] |

| Ovarian Carcinoma | Downregulated | Integrated analysis shows significant downregulation at both mRNA (SMD = -2.397) and protein levels (SMD = -2.170). | Serves as a prognostic tumor suppressor marker. | [6][7] |

| High-Grade Serous Ovarian Cancer (Chemo-resistant) | Upregulated | More than two-fold increase in chemo-resistant tumors (p=0.001). A 5-fold increase in cisplatin-resistant cell lines. | Associated with resistance to platinum-based chemotherapy. | [8] |

| Esophageal Squamous Cell Carcinoma (ESCC) | Upregulated | Significantly upregulated in ESCC tissues compared to normal tissues (log2 fold change > 1.5). | Closely related to differentiation and metastasis. | [2][4] |

| Glioma | Downregulated | Expression levels are down-regulated in patients with glioma. | High BNC1 expression is associated with an increased survival rate. | [4] |

BNC1 Signaling Pathways

Tumor Suppressive Pathways

1. Gastric Cancer: The BNC1/CCL20/JAK-STAT Axis

In gastric cancer, BNC1 functions as a tumor suppressor by negatively regulating the expression of C-C Motif Chemokine Ligand 20 (CCL20).[2][9] BNC1 directly binds to the promoter of the CCL20 gene, inhibiting its transcription.[2] The downregulation of CCL20 leads to reduced activation of the Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) signaling pathway.[2][9] This inactivation of the JAK/STAT pathway results in the suppression of cell proliferation, migration, and invasion, and promotes apoptosis in gastric cancer cells.[2]

2. Hepatocellular Carcinoma: Epigenetic Silencing of BNC1

In hepatocellular carcinoma (HCC), the downregulation of BNC1 is primarily attributed to epigenetic modifications, specifically hypermethylation of its promoter region.[5][10] This hypermethylation was observed in a significant percentage of tumor tissues (49.6%) compared to adjacent non-tumor tissues (2.36%).[5] The silencing of BNC1 expression through this epigenetic mechanism is thought to contribute to the tumorigenesis of HCC.[5]

3. Glioma: BNC1 Regulation of Ferroptosis via the TCF21/PI3K Pathway

A recent study in glioma has unveiled a novel tumor-suppressive role for BNC1 in regulating ferroptosis, a form of iron-dependent programmed cell death. Downregulated BNC1 in glioma promotes tumor progression by inhibiting ferroptosis.[4] Mechanistically, BNC1 interacts with and enhances the expression of Transcription Factor 21 (TCF21).[4] TCF21, in turn, inhibits the Phosphatidylinositol 3-kinase (PI3K) signaling pathway, leading to the induction of ferroptosis and a reduction in glioma cell proliferation.[4]

Oncogenic Pathways

1. Esophageal Squamous Cell Carcinoma: The LINC01305/BNC1/GPSM1 Axis

In esophageal squamous cell carcinoma (ESCC), BNC1 acts as an oncogene.[2][4] Its expression is upregulated and driven by the long non-coding RNA LINC01305.[2][4] LINC01305 recruits BNC1 to the promoter of G-Protein Pathway Suppressor 1 (GPSM1), leading to its transcriptional activation.[2][4] Elevated GPSM1 then mediates the activation of the JNK signaling pathway, which promotes the proliferation and metastasis of ESCC cells, partly through inducing epithelial-mesenchymal transition (EMT).[4][11]

2. Ovarian Cancer: BNC1 and Chemoresistance

In high-grade serous ovarian cancer, elevated BNC1 expression is associated with resistance to platinum-based chemotherapy.[8] Silencing BNC1 in cisplatin-resistant ovarian cancer cells leads to a significant reduction in cell viability (a 35% reduction with BNC1 siRNA alone, and a further 15% reduction when combined with cisplatin) and a notable increase in apoptosis (a 30% increase in apoptotic cells).[1][8] While the precise downstream effectors mediating this chemoresistance are not fully elucidated, there is a negative correlation between BNC1 expression and the methylation of the promoter for Transmembrane 4 Superfamily Member 1 (TM4SF1), a pro-angiogenic gene.[1] This suggests a potential regulatory link that warrants further investigation.

Upstream Regulation of BNC1

The expression of BNC1 is controlled by various factors, including other transcription factors and epigenetic modifications.

-

p63: The transcription factor p63, a member of the p53 family, has been shown to directly bind to the BNC1 promoter and induce its expression.[12][13] This regulatory mechanism is particularly relevant in squamous cell carcinomas of the head and neck, where p63 is often dysregulated.[12]

-

Promoter Hypermethylation: As detailed in the context of HCC, hypermethylation of the CpG islands in the BNC1 promoter leads to its transcriptional silencing.[5] This epigenetic mechanism is a common way of inactivating tumor suppressor genes.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of BNC1 signaling.

Chromatin Immunoprecipitation (ChIP)

This protocol is used to identify the binding of BNC1 to the promoter regions of its target genes, such as CCL20.

Materials:

-

Formaldehyde (37%)

-

Glycine (1M)

-

Cell lysis buffer (e.g., 150 mM NaCl, 50 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.5% NP-40, 1% Triton X-100, with protease inhibitors)

-

Sonication buffer (e.g., 0.1% SDS-containing buffer)

-

BNC1-specific antibody and IgG control

-

Protein A/G Sepharose or magnetic beads

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

Proteinase K

-

Phenol:chloroform:isoamyl alcohol

-

Ethanol

Procedure:

-

Cross-linking: Treat cultured cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 125 mM glycine.[6]

-

Cell Lysis: Harvest and lyse the cells in cell lysis buffer to release the nuclei.[1]

-

Chromatin Shearing: Resuspend the nuclear pellet in sonication buffer and sonicate the chromatin to an average fragment size of 200-1000 bp.[8]

-

Immunoprecipitation: Pre-clear the chromatin with Protein A/G beads. Incubate the chromatin overnight at 4°C with a BNC1-specific antibody or an IgG control.[8]

-

Immune Complex Capture: Add Protein A/G beads to capture the antibody-chromatin complexes.[10]

-

Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.[8]

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.[1]

-

DNA Purification: Treat the samples with RNase A and Proteinase K, followed by phenol:chloroform extraction and ethanol precipitation to purify the DNA.[8]

-

Analysis: Analyze the purified DNA by qPCR using primers specific for the target promoter region (e.g., CCL20 promoter).[1]

Bisulfite Sequencing for DNA Methylation Analysis

This protocol is used to determine the methylation status of the BNC1 promoter.

Materials:

-

Genomic DNA

-

Bisulfite conversion kit

-

PCR primers designed for bisulfite-converted DNA

-

Taq polymerase

-

Cloning vector (e.g., TOPO TA)

-

Competent E. coli

-

Sequencing reagents

Procedure:

-

Genomic DNA Isolation: Isolate high-quality genomic DNA from tumor and normal tissues.

-

Bisulfite Conversion: Treat the genomic DNA with sodium bisulfite. This converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.[7]

-

PCR Amplification: Amplify the bisulfite-converted DNA using primers specific for the BNC1 promoter region.[7][14]

-

Cloning: Ligate the PCR products into a cloning vector and transform into competent E. coli.[14]

-

Sequencing: Isolate plasmid DNA from multiple individual clones and sequence the inserts to determine the methylation status of each CpG site.[7]

siRNA Transfection and Cell Viability Assay

This protocol is used to assess the functional effects of BNC1 knockdown on cancer cell viability.

Materials:

-

Cancer cell line of interest

-

BNC1-specific siRNA and a non-targeting control siRNA

-

Transfection reagent (e.g., Lipofectamine RNAiMAX)

-

Opti-MEM reduced serum medium

-

Cell culture medium

-

Cell viability assay reagent (e.g., MTT, CellTiter-Glo)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate to achieve 60-80% confluency at the time of transfection.[15]

-

siRNA-Lipid Complex Formation: Dilute the siRNA and transfection reagent separately in Opti-MEM. Combine the two solutions and incubate at room temperature for 15-45 minutes to allow for complex formation.[15]

-

Transfection: Add the siRNA-lipid complexes to the cells and incubate for the desired period (typically 24-72 hours).[15]

-

Cell Viability Assay: At the end of the incubation period, add the cell viability reagent to each well and measure the signal using a plate reader according to the manufacturer's instructions.

-

Data Analysis: Normalize the viability of BNC1 siRNA-treated cells to that of the control siRNA-treated cells to determine the percentage reduction in cell viability.

Conclusion and Future Directions

The role of BNC1 in cancer is multifaceted, with its function as a tumor suppressor or oncogene being highly dependent on the specific cancer type and cellular context. The signaling pathways elucidated to date, including the BNC1/CCL20/JAK-STAT axis in gastric cancer and the LINC01305/BNC1/GPSM1 pathway in ESCC, provide valuable insights into the molecular mechanisms underlying its diverse functions. The epigenetic regulation of BNC1 through promoter hypermethylation also highlights a key mechanism for its inactivation in certain cancers.

For drug development professionals, BNC1 and its associated pathways present both opportunities and challenges. Targeting BNC1 directly may be complicated by its opposing roles in different cancers. However, downstream effectors within BNC1-regulated pathways, such as CCL20 or GPSM1, could represent more specific therapeutic targets. Furthermore, the association of BNC1 with chemoresistance in ovarian cancer suggests that targeting BNC1 or its downstream mediators could be a viable strategy to overcome drug resistance.

Future research should focus on further delineating the complete spectrum of BNC1's upstream regulators and downstream effectors in various cancer types. Unraveling the context-specific protein-protein interactions and transcriptional networks of BNC1 will be crucial for a comprehensive understanding of its role in cancer and for the development of effective, targeted therapies.

References

- 1. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - SG [thermofisher.com]

- 2. LINC01305 recruits basonuclin 1 to act on G-protein pathway suppressor 1 to promote esophageal squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BNC1 inhibits the development and progression of gastric cancer by regulating the CCL20/JAK-STAT axis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. Bisulfite Sequencing: Introduction, Features, Workflow, and Applications - CD Genomics [cd-genomics.com]

- 8. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Overview of Chromatin Immunoprecipitation (ChIP) | Cell Signaling Technology [cellsignal.com]

- 11. LINC01305 and LAD1 Co‐Regulate CTTN and N‐WASP Phosphorylation, Mediating Cytoskeletal Reorganization to Promote ESCC Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. p63 Transcriptionally regulates BNC1, a Pol I and Pol II transcription factor that regulates ribosomal biogenesis and epithelial differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 14. bcm.edu [bcm.edu]

- 15. datasheets.scbt.com [datasheets.scbt.com]

The Effects of BNC1 Gene Knockdown on Cell Cycle Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Basonuclin-1 (BNC1) is a highly conserved zinc finger transcription factor implicated in the regulation of cellular proliferation and differentiation. Its role in cancer is complex and context-dependent, acting as either a tumor suppressor or an oncogene in different malignancies. This document provides a technical overview of the known and inferred effects of BNC1 gene knockdown on cell cycle progression. It consolidates data on how BNC1 expression levels modulate cell cycle phases, details the signaling pathways involved, and provides comprehensive experimental protocols for researchers investigating BNC1 function.

Introduction to Basonuclin-1 (BNC1)

Basonuclin-1 is a protein primarily found in the basal cell layer of stratified squamous epithelia, such as the epidermis, and is also abundant in reproductive germ cells. The presence of BNC1 is consistently associated with the proliferative capacity of cells; it is found in both dividing and quiescent cells but disappears once a cell becomes post-mitotic. Its function is multifaceted, with roles in regulating rRNA transcription and epithelial expansion.

Emerging evidence has highlighted a dichotomous role for BNC1 in cancer. While it is overexpressed and may act as an oncogene in malignancies like esophageal squamous cell carcinoma, studies have documented its reduced expression in renal cell carcinoma and hepatocellular carcinoma, suggesting a tumor suppressor function[1]. In gastric cancer, BNC1 has been identified as a tumor suppressor where its downregulation is associated with tumor progression and metastasis[2]. Understanding the impact of BNC1 modulation on the cell cycle is therefore critical for elucidating its role in both normal physiology and disease.

Quantitative Effects of BNC1 Modulation on Cell Cycle Progression

Direct quantitative data detailing the cell cycle phase distribution following BNC1 gene knockdown is not prominently available in current literature. However, studies on BNC1 overexpression provide critical insights into its regulatory function, allowing for informed inferences about the likely effects of its suppression.

In gastric cancer cell lines (AGS), the overexpression of BNC1 has been shown to inhibit cell proliferation by inducing G1 phase cell cycle arrest[2]. The data from these experiments are summarized below.

Table 1: Cell Cycle Phase Distribution in Gastric Cancer Cells (AGS) Following BNC1 Overexpression

| Cell Cycle Phase | Control (Vector) % | BNC1 Overexpression % |

| G1 Phase | 56.41 ± 1.52 | 70.15 ± 1.84 |

| S Phase | 31.67 ± 0.98 | 20.53 ± 1.12 |

| G2/M Phase | 11.92 ± 0.67 | 9.32 ± 0.55 |

Data derived from flow cytometry analysis in studies on gastric cancer cell lines. The results indicate a significant accumulation of cells in the G1 phase upon BNC1 overexpression, suggesting BNC1 can act as a negative regulator of the G1/S transition.

Inferred Effects of BNC1 Knockdown

Based on the overexpression data, the knockdown of BNC1 is hypothesized to have the inverse effect on cell cycle progression. By removing the BNC1-induced block on the G1/S transition, a knockdown would likely lead to:

-

A decrease in the percentage of cells in the G1 phase.

-

A corresponding increase in the percentage of cells in the S and/or G2/M phases.

-

An overall increase in the rate of cell proliferation.

This hypothesis aligns with the general observation that BNC1 is associated with proliferative tissues. However, it is crucial to note that in a tumor suppressor context, where BNC1's normal function is to restrain growth, a knockdown could paradoxically lead to uncontrolled proliferation by removing this natural brake. Further empirical studies are required to validate these inferences across different cell types.

Signaling Pathways Involving BNC1

In its role as a tumor suppressor in gastric cancer, BNC1 has been shown to modulate the JAK-STAT signaling pathway. BNC1 directly binds to the promoter of C-C Motif Chemokine Ligand 20 (CCL20) and suppresses its transcription. The resulting decrease in CCL20 reduces the activation of the JAK2-STAT3 signaling cascade. This pathway ultimately influences the expression of apoptosis-related proteins like Bcl-2 and BAX, thereby linking BNC1 to cell survival and proliferation control[2].

Experimental Protocols

This section provides a generalized methodology for investigating the effects of BNC1 knockdown on the cell cycle using siRNA and flow cytometry.

Protocol: siRNA-Mediated Knockdown of BNC1

-

Cell Seeding: The day before transfection, seed the cells of interest (e.g., AGS, HeLa) in 6-well plates at a density that will result in 70-80% confluency at the time of transfection.

-

Reagent Preparation:

-

Dilute the BNC1-targeting siRNA and a non-targeting control (NTC) siRNA in serum-free medium.

-

In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.

-

-

Transfection Complex Formation: Combine the diluted siRNA and diluted transfection reagent. Mix gently and incubate at room temperature for 15-20 minutes to allow for the formation of siRNA-lipid complexes.

-

Transfection: Add the transfection complexes drop-wise to the cells in each well. Gently rock the plate to ensure even distribution.

-

Incubation: Incubate the cells at 37°C in a CO₂ incubator for 48-72 hours. The optimal time should be determined empirically to achieve maximal gene knockdown while minimizing off-target effects.

-

Verification of Knockdown: Harvest a subset of cells to verify BNC1 knockdown efficiency via qRT-PCR or Western blot analysis.

Protocol: Cell Cycle Analysis by Flow Cytometry

-

Cell Harvesting: After the incubation period, aspirate the culture medium and wash the cells with PBS. Detach the cells using Trypsin-EDTA, then neutralize with complete medium and transfer the cell suspension to a 15 mL conical tube.

-

Cell Fixation: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol drop-wise to fix the cells. Incubate on ice or at -20°C for at least 2 hours (can be stored for several weeks).

-

Staining:

-

Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

-

Wash the cell pellet with 2 mL of PBS and centrifuge again.

-

Resuspend the pellet in 500 µL of a staining solution containing Propidium Iodide (PI) and RNase A (e.g., PBS with 50 µg/mL PI and 100 µg/mL RNase A). The RNase A is crucial to prevent staining of double-stranded RNA.

-

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer, using a 488 nm laser for PI excitation.

-

Collect data for at least 10,000 single-cell events per sample.

-

Use software (e.g., ModFit LT™, FlowJo™) to gate the single-cell population and generate a DNA content histogram. The software will deconvolve the histogram to calculate the percentage of cells in the G0/G1, S, and G2/M phases.

-

Conclusion and Future Directions

BNC1 is a critical regulator of cell proliferation with a complex, context-specific role in cancer. While its overexpression can induce G1 arrest, the precise effects of its knockdown require further direct investigation. The signaling pathways, particularly the BNC1-CCL20-JAK-STAT axis, provide a promising avenue for therapeutic targeting in cancers where BNC1 acts as a tumor suppressor. The protocols detailed herein offer a robust framework for researchers to further probe the function of BNC1, validate its impact on cell cycle progression, and explore its potential as a biomarker and drug target. Future studies should focus on generating direct quantitative data for BNC1 knockdown across a panel of cancer cell lines to fully delineate its role in cell cycle control.

References

BNC1 Protein Expression in Ovarian and Testicular Germ Cells: A Technical Guide

Abstract: Basonuclin 1 (BNC1) is a highly conserved zinc finger protein that functions as a transcription factor, playing a pivotal role in the proliferation and differentiation of various cell types, most notably in epidermal keratinocytes and the germ cells of the testis and ovary.[1][2][3] Its expression is critical for both male and female fertility, and its dysregulation is linked to significant reproductive pathologies, including spermatogenic failure and premature ovarian insufficiency. This technical guide provides an in-depth overview of BNC1 protein expression, its molecular functions in ovarian and testicular germ cells, and its associated signaling pathways. It summarizes key quantitative data, details essential experimental protocols for its study, and presents visual diagrams of its mechanisms of action, tailored for researchers, scientists, and professionals in drug development.

BNC1 in Testicular Germ Cells: A Cornerstone of Spermatogenesis

BNC1 is indispensable for the maintenance of spermatogenesis.[4][5] It is robustly expressed in the nuclei of spermatogonia, spermatocytes, and round spermatids, but is notably absent from somatic Sertoli cells.[4][6] During spermiogenesis, BNC1 relocates from the nucleus to the midpiece of the spermatozoon's flagellum, suggesting a role in both differentiation and the function of mature sperm.[7]

Molecular Mechanisms and Signaling

BNC1 functions as a transcription factor essential for male fertility.[8] Studies in mouse models have demonstrated that a deficiency in BNC1 leads to a progressive loss of germ cells, culminating in a "Sertoli cell-only" phenotype and severe sub-fertility.[4][6] BNC1 exerts its influence through at least two key mechanisms:

-

Direct Transcriptional Regulation: BNC1 directly binds to the promoter elements of crucial spermatogenesis genes, including Y-box binding protein 2 (Ybx2) and poly(A) polymerase beta (Papolb), to activate their transcription.[8][9]

-

Co-factor Collaboration: BNC1 cooperates with TATA-Box binding protein-associated factor 7 Like (TAF7L), a germ-cell-specific transcription factor, to regulate a broader set of genes essential for spermatogenesis, such as Klhl10, Tex14, and Spatc1.[10][11] A truncated BNC1 mutation can disrupt the formation and nuclear translocation of the BNC1/TAF7L complex, leading to impaired gene expression and testicular premature aging.[10][12]

Quantitative Data on BNC1 Expression in Testis

Studies have quantified the impact of reduced BNC1 function on male reproductive parameters in both mouse models and human subjects.

Table 1: Effects of Bnc1 Mutation on Mouse Testis Parameters at 24 Weeks of Age

| Genotype | Testis Weight Reduction | Sperm Count Reduction | Fertility Status |

|---|---|---|---|

| Bnc1 Heterozygote (+/-) | Significant Drop | Significant Drop | Fertile, but reduced |

| Bnc1 Null (-/-) | Severe Reduction | Extremely Low | Sub-fertile / Infertile |

Data summarized from studies showing a dosage effect of Bnc1 on testis development and sperm count.[4][5]

Table 2: Relative BNC1 mRNA Expression in Human Testicular Biopsies

| Patient Group | Relative BNC1 Expression Level | Associated Condition |

|---|---|---|

| Obstructive Azoospermia (OA) | Baseline | Normal Spermatogenesis |

| Non-Obstructive Azoospermia (NOA) | Significantly Decreased | Impaired Spermatogenesis |

Data derived from qPCR analysis showing lower BNC1 expression is associated with spermatogenic failure.[10][12][13]

BNC1 in Ovarian Germ Cells: A Guardian of the Follicular Reserve

Role in Ovarian Function and Pathology

Disruption of the BNC1 gene is a causative factor in Premature Ovarian Insufficiency (POI), a condition characterized by the early depletion of the ovarian follicle pool.[2][15] Mouse models with a Bnc1 frameshift mutation mirror the human POI phenotype, exhibiting reduced ovary size, a diminished number of follicles, increased levels of follicle-stimulating hormone (FSH), and infertility.[15][16]

Molecular Mechanisms and Signaling

Recent evidence has uncovered a critical pathway through which BNC1 protects oocytes. BNC1 deficiency triggers a cascade that leads to ferroptosis, a form of iron-dependent programmed cell death, resulting in follicular atresia. The key steps are:

-

Pathway Dysregulation: Loss of BNC1 downregulates the neurofibromin 2 (NF2) tumor suppressor.

-

YAP Activation: This leads to reduced phosphorylation of Yes-associated protein (YAP), a transcriptional regulator.

-

Nuclear Translocation: Hypo-phosphorylated YAP accumulates in the nucleus, where it promotes the transcription of genes involved in iron uptake and lipid peroxidation.

-

Ferroptosis Induction: The resulting increase in intracellular iron and reactive oxygen species triggers oocyte ferroptosis, leading to follicle loss and POI.[13][17][18]

Quantitative Data on BNC1 in Ovarian Follicles

The consequences of BNC1 loss on the ovarian reserve have been quantified by counting follicle numbers at different developmental stages in mouse models.

Table 3: Follicle Counts in Ovaries of 3-Week-Old Wild-Type (Bnc1+/+) vs. Mutant (Bnc1tr/tr) Mice

| Follicle Type | Average Count in Bnc1+/+ (Wild-Type) | Average Count in Bnc1tr/tr (Mutant) | P-value |

|---|---|---|---|

| Primordial Follicles | ~180 | ~60 | 0.0093 |

| Primary Follicles | ~110 | ~80 | 0.0903 |

| Secondary Follicles | ~40 | ~40 | 0.9641 |

| Antral Follicles | ~25 | ~15 | 0.0804 |

Data adapted from a study showing a significant reduction in the primordial follicle pool in Bnc1 mutant mice, indicative of POI.[17]

Key Experimental Protocols for BNC1 Research

Investigating BNC1 expression and function requires a combination of molecular and cellular biology techniques. Below are detailed protocols for core experimental procedures.

Immunohistochemistry (IHC) for BNC1 Detection in Tissue

This protocol describes the detection of BNC1 protein in paraffin-embedded ovarian or testicular tissue sections.

Methodology:

-

Deparaffinization and Rehydration:

-

Immerse slides in Xylene: 2 times for 10 minutes each.

-

Rehydrate through a graded ethanol series: 100% (2x 5 min), 95% (1x 3 min), 70% (1x 3 min).

-

Rinse with distilled water.

-

-

Antigen Retrieval:

-

Immerse slides in a citrate buffer solution (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0).

-

Heat in a pressure cooker or water bath at 95-100°C for 20 minutes.

-

Allow slides to cool to room temperature (approx. 30 minutes).

-

Rinse with PBS (Phosphate Buffered Saline).

-

-

Blocking and Permeabilization:

-

Block endogenous peroxidase activity by incubating in 3% Hydrogen Peroxide for 15 minutes.

-

Rinse with PBS.

-

Block non-specific binding by incubating with 5% goat serum in PBS with 0.1% Triton X-100 for 1 hour at room temperature.

-

-

Primary Antibody Incubation:

-

Incubate slides with a validated primary antibody against BNC1 (diluted in blocking buffer) overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody and Detection:

-

Rinse slides with PBS (3x 5 min).

-

Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit) for 1 hour at room temperature.

-

Rinse with PBS (3x 5 min).

-

Incubate with an Avidin-Biotin-Enzyme Complex (ABC) reagent for 30 minutes.

-

Rinse with PBS (3x 5 min).

-

-

Visualization and Counterstaining:

-

Apply DAB (3,3'-Diaminobenzidine) substrate and monitor for color development (brown precipitate).

-

Stop the reaction by rinsing with distilled water.

-

Counterstain with Hematoxylin for 1-2 minutes.

-

Rinse with water.

-

-

Dehydration and Mounting:

-

Dehydrate through a graded ethanol series (70%, 95%, 100%).

-

Clear with Xylene and mount with a permanent mounting medium.

-

Western Blotting for BNC1 Quantification

Methodology:

-

Protein Extraction: Lyse cells or homogenized tissue in RIPA buffer with protease inhibitors.

-

Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate 30-50 µg of protein lysate on a 10% SDS-polyacrylamide gel.

-

Transfer: Transfer separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween 20) for 1 hour.

-

Primary Antibody: Incubate the membrane with an anti-BNC1 primary antibody overnight at 4°C.

-

Secondary Antibody: Wash with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour.

-

Detection: Wash with TBST and visualize bands using an enhanced chemiluminescence (ECL) substrate.

Chromatin Immunoprecipitation (ChIP) Assay

This protocol is used to identify the direct binding of BNC1 to the promoter regions of target genes in testicular tissue.[10][12]

Methodology:

-

Cross-linking: Cross-link protein-DNA complexes in fresh testicular tissue with 1% formaldehyde for 15 minutes at room temperature. Quench with glycine.

-

Chromatin Preparation: Lyse the tissue and sonicate the chromatin to generate fragments of 200-500 bp.

-

Immunoprecipitation:

-

Pre-clear the chromatin with Protein A/G beads.

-

Incubate the chromatin overnight at 4°C with an anti-BNC1 antibody or a negative control IgG.

-

Add Protein A/G beads to capture the antibody-protein-DNA complexes.

-

-

Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating at 65°C with NaCl.

-

DNA Purification: Purify the co-precipitated DNA using phenol-chloroform extraction or a column-based kit.

-

Analysis: Analyze the purified DNA using qPCR (to quantify enrichment at specific promoters) or high-throughput sequencing (ChIP-seq) to identify genome-wide binding sites.

Quantitative Real-Time PCR (qRT-PCR)

Methodology:

-

RNA Extraction: Extract total RNA from tissues or cells using a TRIzol-based method or a commercial kit.

-

cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase kit.

-

qPCR Reaction: Set up the qPCR reaction using a SYBR Green Master Mix, cDNA template, and gene-specific primers for BNC1 and a housekeeping gene (e.g., GAPDH).

-

Analysis: Run the reaction on a real-time PCR system. Analyze the relative expression of BNC1 using the 2-ΔΔCt method.[19]

Conclusion and Future Directions

BNC1 is a master regulator of germ cell function, essential for the successful execution of both spermatogenesis and oogenesis. In testicular germ cells, it drives the expression of genes critical for sperm development. In ovarian oocytes, it acts as a crucial survival factor, protecting the finite follicular reserve from premature depletion via ferroptosis. The quantitative data and molecular pathways detailed in this guide underscore its significance as a focal point for research in reproductive biology and fertility.

Future research should aim to:

-

Identify the full spectrum of BNC1's downstream targets in both male and female germ cells.

-

Elucidate the upstream signals that regulate BNC1 expression and activity during gametogenesis.

-

Explore the therapeutic potential of modulating the BNC1-NF2-YAP pathway or inhibiting ferroptosis as a treatment for certain forms of POI.

-

Investigate the role of BNC1 in human infertility, particularly in cases of non-obstructive azoospermia and unexplained POI.

References

- 1. BNC1 - Wikipedia [en.wikipedia.org]

- 2. genecards.org [genecards.org]

- 3. mdpi.com [mdpi.com]

- 4. BNC1 is required for maintaining mouse spermatogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. BNC1 is required for maintaining mouse spermatogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. BNC1 Promotes Spermatogenesis by Regulating Transcription of Ybx2 and Papolb via Direct Binding to Their Promotor Elements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Basonuclin 1 deficiency causes testicular premature aging: BNC1 cooperates with TAF7L to regulate spermatogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. BNC1 basonuclin zinc finger protein 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 16. BNC1 basonuclin zinc finger protein 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Transcriptomic profiling of human granulosa cells between women with advanced maternal age with different ovarian reserve - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Basonuclin 1 (BNC1) in Premature Ovarian Insufficiency: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Premature ovarian insufficiency (POI) is a debilitating condition characterized by the loss of normal ovarian function before the age of 40, leading to infertility and significant long-term health risks. While the etiology of POI is heterogeneous, recent genetic studies have identified mutations in the Basonuclin 1 (BNC1) gene as a significant contributor. This technical guide provides an in-depth overview of the current understanding of BNC1's role in POI, focusing on the molecular mechanisms, experimental evidence, and potential therapeutic avenues.

BNC1 is a zinc finger protein that acts as a transcription factor, playing a crucial role in the regulation of cell proliferation and differentiation in various tissues, including the ovaries.[1] It is abundantly expressed in the germ cells of the testis and ovary.[1][2] Emerging evidence strongly suggests that BNC1 is essential for maintaining the ovarian reserve and follicular development.

This guide summarizes key findings from foundational studies, presenting quantitative data in structured tables, detailing experimental protocols for key assays, and providing visual representations of the signaling pathways and experimental workflows implicated in BNC1-mediated POI.

Genetic Evidence Linking BNC1 to POI

Whole-exome sequencing of large pedigrees of individuals with POI has identified heterozygous mutations in the BNC1 gene.[3][4] These mutations, including frameshift and missense variants, are predicted to result in a truncated or non-functional BNC1 protein, leading to haploinsufficiency.[3][4][5] Sanger sequencing has further confirmed the presence of BNC1 mutations in unrelated POI patients, while these variants are absent in healthy controls.[4]

| Parameter | Wild-Type (Bnc1+/+) Mice | Heterozygous (Bnc1+/tr) Mice | Homozygous (Bnc1tr/tr) Mice | Reference |

| Ovary to Body Weight Ratio (8 weeks) | Normal | Significantly smaller than wild-type | Significantly smaller than heterozygous | [3][6] |

| Ovary to Body Weight Ratio (36 weeks) | Normal | Significantly smaller than wild-type | Significantly smaller than heterozygous | [3][6] |

| Average Litter Size | Normal | Smaller than wild-type | Infertile | [3][6] |

| Serum Follicle-Stimulating Hormone (FSH) | Normal | Significantly increased | Significantly increased | [3][4] |

| Follicle Numbers | Normal | Reduced | Severely reduced | [3][4] |

Table 1: Phenotypic Characteristics of the Bnc1 Truncation Mutant Mouse Model. This table summarizes the key ovarian function parameters in a mouse model carrying a 5 bp deletion in the Bnc1 gene, mimicking a human POI-associated mutation. Data is compiled from studies by Zhang et al. (2018).

Molecular Mechanisms and Signaling Pathways

BNC1 deficiency has been shown to disrupt critical signaling pathways involved in oocyte health and follicular development, ultimately leading to oocyte death and follicular atresia. Two key pathways have been implicated: the BMP15/p-AKT pathway and the NF2-YAP ferroptosis pathway.

The BMP15/p-AKT Signaling Pathway

Bone morphogenetic protein 15 (BMP15) is an oocyte-secreted factor crucial for early oocytogenesis, partly through the regulation of the PI3K-AKT signaling pathway.[3] Studies have shown that knockdown of BNC1 in human oocytes leads to a significant reduction in the levels of both BMP15 and phosphorylated AKT (p-AKT), a key downstream effector of the PI3K-AKT pathway.[3][4] This disruption inhibits meiosis in oocytes, contributing to the POI phenotype.[3][4]

Caption: BNC1's role in the BMP15/p-AKT signaling pathway.

The NF2-YAP Ferroptosis Pathway

More recent evidence has unveiled a novel mechanism by which BNC1 deficiency leads to oocyte death: ferroptosis.[7][8][9] Ferroptosis is a form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides. BNC1 deficiency in oocytes has been shown to downregulate Neurofibromin 2 (NF2), a tumor suppressor that is part of the Hippo signaling pathway.[7][8][9] This leads to the activation of Yes-associated protein (YAP), a transcriptional co-activator.[7][8][9] Activated YAP then upregulates the expression of genes involved in iron uptake and lipid peroxidation, such as transferrin receptor (TFRC) and acyl-CoA synthetase long-chain family member 4 (ACSL4), sensitizing the oocyte to ferroptosis.[8] This ultimately results in oocyte death and follicular atresia. Pharmacological inhibition of either YAP or ferroptosis has been shown to significantly rescue the POI phenotype in Bnc1-mutant animal models.[7][8]

| Parameter | Wild-Type Oocytes | Bnc1-deficient Oocytes | Reference |

| NF2 Expression | Normal | Downregulated | [7][8] |

| YAP Activity | Regulated | Activated | [7][8] |

| TFRC and ACSL4 Expression | Normal | Upregulated | [8] |

| Lipid Reactive Oxygen Species (ROS) | Low | High | [4] |

| Glutathione Peroxidase 4 (GPX4) Expression | Normal | Decreased | [4] |

| Sensitivity to Ferroptosis Inducers | Low | High | [4] |

Table 2: Key Molecular Changes in the NF2-YAP Ferroptosis Pathway in Bnc1-deficient Oocytes. This table highlights the critical molecular alterations that lead to increased ferroptosis in oocytes lacking functional BNC1. Data is compiled from studies by Wang et al. (2022).

References

- 1. GEO Accession viewer [ncbi.nlm.nih.gov]

- 2. Generation and validation of a conditional knockout mouse model for the study of the Smith-Lemli-Opitz syndrome [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. academic.oup.com [academic.oup.com]

- 7. BNC1 deficiency-triggered ferroptosis through the NF2-YAP pathway induces primary ovarian insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Improved preservation of ovarian tissue morphology that is compatible with antigen detection using a fixative mixture of formalin and acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BNC1 deficiency-triggered ferroptosis through the NF2-YAP pathway induces primary ovarian insufficiency - PMC [pmc.ncbi.nlm.nih.gov]

BNC1: A Suppressed Transcription Factor with Therapeutic Potential in Gastric Cancer

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Gastric cancer (GC) remains a leading cause of cancer-related mortality worldwide, with a pressing need for novel therapeutic targets. Emerging evidence has identified Basonuclin 1 (BNC1), a zinc-finger transcription factor, as a pivotal tumor suppressor in gastric carcinogenesis. In normal gastric tissues, BNC1 is expressed, but its levels are significantly downregulated in gastric cancer.[1][2] This loss of expression correlates with advanced tumor stage and lymph node metastasis.[1] Mechanistically, BNC1 exerts its tumor-suppressive effects by directly binding to the promoter of C-C Motif Chemokine Ligand 20 (CCL20) and repressing its transcription.[1][3] The subsequent reduction in CCL20 secretion leads to decreased activation of the downstream JAK/STAT signaling pathway, a critical cascade for cell proliferation and survival.[1][2] Consequently, the loss of BNC1 in gastric cancer cells results in unchecked CCL20 expression, aberrant JAK/STAT signaling, and enhanced proliferation, migration, and invasion.[1] This guide provides an in-depth overview of the biological role of BNC1 in gastric cancer, its associated signaling pathways, quantitative data from key studies, and detailed experimental protocols for its investigation, positioning the BNC1/CCL20/JAK-STAT axis as a promising target for future therapeutic intervention.

BNC1 Expression and Clinical Significance in Gastric Cancer

BNC1's role in cancer is context-dependent, acting as an oncogene in some cancers like esophageal squamous cell carcinoma but as a tumor suppressor in others, including ovarian and hepatocellular carcinoma.[4][5][6] In gastric cancer, a growing body of evidence firmly establishes BNC1 as a tumor suppressor. Studies consistently show that BNC1 expression, at both the mRNA and protein levels, is significantly lower in gastric cancer tissues compared to adjacent non-tumorous tissues.[1][7] Furthermore, this reduced expression is not merely a bystander effect but is clinically relevant, showing a strong correlation with more aggressive disease phenotypes.[1]

Quantitative Analysis of BNC1 Expression

The following tables summarize key quantitative findings from cellular and clinical studies on BNC1 expression in gastric cancer.

| Table 1: BNC1 Expression in Cell Lines | |

| Metric | Observation |

| BNC1 mRNA Levels | Significantly lower in various GC cell lines (e.g., HGC-27, SNU-1, MKN-28, AGS) compared to normal gastric epithelial cells (GES-1).[7] |

| BNC1 Protein Levels | Markedly reduced in GC cell lines relative to normal gastric epithelial cells.[7] |

| Table 2: Clinical Correlation of BNC1 Expression in GC Tissues | |

| Parameter | Finding |

| Tissue Expression | Immunohistochemistry (IHC) on 61 patient samples revealed significantly downregulated BNC1 protein in GC tissues compared to adjacent normal tissues.[1] |

| Pathological Stage | BNC1 downregulation correlates with advanced pathological stages of gastric cancer.[1] |

| Metastasis | Decreased BNC1 expression is associated with lymph node metastasis.[1][8] |

The BNC1/CCL20/JAK-STAT Signaling Axis

The primary mechanism through which BNC1 suppresses gastric cancer is by modulating the CCL20/JAK-STAT signaling pathway. BNC1 functions as a direct transcriptional repressor of CCL20.[1] In healthy cells, BNC1 binds to the CCL20 promoter, inhibiting its expression. In gastric cancer, the loss of BNC1 relieves this repression, leading to CCL20 overexpression.[1][3] CCL20 then acts as a signaling molecule, activating the JAK-STAT pathway, which in turn promotes the transcription of genes involved in cell proliferation, survival, migration, and invasion.[1][2]

Caption: The BNC1/CCL20/JAK-STAT signaling pathway in gastric cancer.

BNC1 as a Therapeutic Target

The tumor-suppressive role of BNC1 and the oncogenic function of its downstream pathway present a clear rationale for therapeutic intervention.[1][2] Since BNC1 itself is lost, therapeutic strategies would not target BNC1 directly but would focus on two main areas:

-

Restoring BNC1 function: This could involve epigenetic drugs to reverse promoter hypermethylation if that is a cause of its silencing, or gene therapy approaches, though these are currently exploratory.

-

Inhibiting downstream effectors: A more immediately viable strategy is to target the upregulated components of the pathway in BNC1-deficient tumors. This includes developing inhibitors for CCL20, its receptor CCR6, or the kinases JAK2 and STAT3. Several JAK-STAT inhibitors are already in clinical development for various cancers and inflammatory diseases.

Experimental Protocols and Workflow

Investigating the BNC1 pathway requires a combination of molecular, cellular, and in vivo techniques.

Caption: A typical experimental workflow for investigating BNC1 in gastric cancer.

Immunohistochemistry (IHC) for BNC1

-

Objective: To detect and localize BNC1 protein expression in paraffin-embedded gastric cancer and adjacent normal tissues.

-

Protocol:

-

Deparaffinize 4-µm thick tissue sections in xylene and rehydrate through a graded ethanol series.

-

Perform antigen retrieval by heating sections in a citrate buffer (10 mM, pH 6.0) at 95°C for 20 minutes.

-

Allow sections to cool to room temperature and wash with phosphate-buffered saline (PBS).

-

Block endogenous peroxidase activity by incubating with 3% hydrogen peroxide for 15 minutes.

-

Block non-specific binding sites with 5% bovine serum albumin (BSA) in PBS for 1 hour.

-

Incubate sections with a primary antibody against BNC1 (diluted according to manufacturer's instructions) overnight at 4°C.

-

Wash with PBS and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Develop the signal using a diaminobenzidine (DAB) substrate kit.

-

Counterstain with hematoxylin, dehydrate, and mount.

-

Score slides based on staining intensity and the percentage of positive cells.

-

BNC1 Overexpression and Cell Proliferation Assay

-

Objective: To assess the effect of restoring BNC1 expression on the proliferation of gastric cancer cells.

-

Protocol:

-

Transfection: Transfect gastric cancer cells (e.g., AGS or MKN-28) with a lentiviral vector encoding the full-length human BNC1 sequence or an empty vector control.

-

Selection & Verification: Select stable cell lines using an appropriate antibiotic (e.g., puromycin). Verify BNC1 overexpression using qRT-PCR and Western blotting.[1]

-

Cell Seeding: Seed 2,000-5,000 cells per well in a 96-well plate.

-

CCK-8 Assay: At specified time points (e.g., 0, 24, 48, 72, 96 hours), add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Incubation: Incubate the plate for 1-2 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Transwell Invasion Assay

-

Objective: To determine the effect of BNC1 expression on the invasive capability of gastric cancer cells.

-

Protocol:

-

Chamber Preparation: Rehydrate Transwell inserts (8-µm pore size) coated with Matrigel.

-

Cell Seeding: Resuspend BNC1-overexpressing or control cells in serum-free medium and seed 1x10^5 cells into the upper chamber.

-

Chemoattractant: Add medium supplemented with 10% fetal bovine serum (FBS) to the lower chamber as a chemoattractant.

-

Incubation: Incubate for 24-48 hours at 37°C to allow for cell invasion through the Matrigel and membrane.

-

Cell Removal: Remove non-invading cells from the top surface of the membrane with a cotton swab.

-

Fixation & Staining: Fix the invading cells on the bottom surface with methanol and stain with crystal violet.

-

Quantification: Count the number of stained cells in several random fields under a microscope.

-

In Vivo Tumor Xenograft Model

-

Objective: To evaluate the effect of BNC1 on tumor growth in a living organism.

-

Protocol:

-

Cell Preparation: Harvest stably transfected BNC1-overexpressing and control gastric cancer cells (e.g., AGS) and resuspend in sterile PBS.

-

Injection: Subcutaneously inject approximately 5x10^6 cells into the flank of 4-6 week old male nude mice.[1]

-

Tumor Monitoring: Measure tumor volume every 3-4 days using calipers (Volume = 0.5 × length × width²).

-

Endpoint: At a predetermined endpoint (e.g., 4-5 weeks or when tumors reach a specific size), euthanize the mice and excise the tumors.

-

Analysis: Weigh the excised tumors and perform IHC analysis for proliferation markers (e.g., Ki-67) and components of the BNC1 signaling pathway.[1]

-

Conclusion and Future Directions